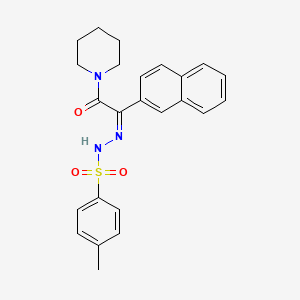

(E)-4-Methyl-N'-(1-(naphthalen-2-yl)-2-oxo-2-(piperidin-1-yl)ethylidene)benzenesulfonohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(E)-4-Methyl-N’-(1-(naphthalen-2-yl)-2-oxo-2-(piperidin-1-yl)ethylidene)benzenesulfonohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a naphthalene ring, a piperidine ring, and a benzenesulfonohydrazide moiety. Its structural complexity and potential biological activities make it a subject of study in medicinal chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-Methyl-N’-(1-(naphthalen-2-yl)-2-oxo-2-(piperidin-1-yl)ethylidene)benzenesulfonohydrazide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in the synthesis include hydrazine derivatives, sulfonyl chlorides, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production at an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(E)-4-Methyl-N’-(1-(naphthalen-2-yl)-2-oxo-2-(piperidin-1-yl)ethylidene)benzenesulfonohydrazide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

(E)-4-Methyl-N’-(1-(naphthalen-2-yl)-2-oxo-2-(piperidin-1-yl)ethylidene)benzenesulfonohydrazide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: It may be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (E)-4-Methyl-N’-(1-(naphthalen-2-yl)-2-oxo-2-(piperidin-1-yl)ethylidene)benzenesulfonohydrazide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hydrazone derivatives and sulfonohydrazides, such as:

- N-(2-naphthyl)-2-oxo-2-(piperidin-1-yl)ethylidene)benzenesulfonohydrazide

- 4-Methyl-N’-(1-(naphthalen-2-yl)-2-oxoethylidene)benzenesulfonohydrazide

Uniqueness

What sets (E)-4-Methyl-N’-(1-(naphthalen-2-yl)-2-oxo-2-(piperidin-1-yl)ethylidene)benzenesulfonohydrazide apart is its specific structural configuration, which may confer unique biological activities and chemical reactivity. Its combination of functional groups and rings makes it a versatile compound for various applications in research and industry.

Biological Activity

(E)-4-Methyl-N'-(1-(naphthalen-2-yl)-2-oxo-2-(piperidin-1-yl)ethylidene)benzenesulfonohydrazide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C₁₈H₁₈N₂O₂S

- CAS Number : 1026051-65-9

- Molecular Weight : 342.41 g/mol

The presence of the naphthalene moiety along with the piperidine ring suggests potential interactions with biological targets, which may contribute to its pharmacological properties.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity.

Table 1: Antimicrobial Activity Results

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.625 μM |

| Escherichia coli | 31.25 μM |

| Candida albicans | 62.5 μM |

These results indicate that the compound is particularly effective against Gram-positive bacteria and certain fungi, suggesting a broad-spectrum antimicrobial potential.

The mechanism by which this compound exerts its antimicrobial effects appears to involve the inhibition of protein synthesis and disruption of nucleic acid synthesis. Specifically, it has been observed to interfere with biofilm formation in bacterial strains such as MRSA (Methicillin-resistant Staphylococcus aureus), which is critical for pathogenicity.

Case Studies

A notable case study involved the evaluation of this compound's effects on biofilm formation in a clinical isolate of MRSA. The compound demonstrated a minimum biofilm inhibitory concentration (MBIC) of 62.216 μg/mL, significantly reducing biofilm biomass compared to untreated controls.

Table 2: Biofilm Inhibition Data

| Strain | MBIC (μg/mL) | Control Biofilm Mass (OD600) | Treated Biofilm Mass (OD600) |

|---|---|---|---|

| MRSA | 62.216 | 0.85 | 0.35 |

| Enterococcus faecalis | 124.432 | 0.78 | 0.42 |

These findings highlight the compound's potential as a therapeutic agent against biofilm-associated infections.

Cytotoxicity Studies

In addition to its antimicrobial properties, cytotoxicity studies have shown that this compound exhibits selective toxicity towards cancer cell lines while sparing normal cells.

Table 3: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 10 |

| MCF7 | 15 |

| Normal Fibroblasts | >50 |

The selectivity index indicates a promising therapeutic window for further development in cancer treatment.

Properties

Molecular Formula |

C24H25N3O3S |

|---|---|

Molecular Weight |

435.5 g/mol |

IUPAC Name |

4-methyl-N-[(Z)-(1-naphthalen-2-yl-2-oxo-2-piperidin-1-ylethylidene)amino]benzenesulfonamide |

InChI |

InChI=1S/C24H25N3O3S/c1-18-9-13-22(14-10-18)31(29,30)26-25-23(24(28)27-15-5-2-6-16-27)21-12-11-19-7-3-4-8-20(19)17-21/h3-4,7-14,17,26H,2,5-6,15-16H2,1H3/b25-23- |

InChI Key |

AGXAQBDBQFEFQH-BZZOAKBMSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N/N=C(/C2=CC3=CC=CC=C3C=C2)\C(=O)N4CCCCC4 |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=C(C2=CC3=CC=CC=C3C=C2)C(=O)N4CCCCC4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.